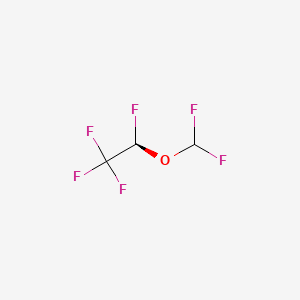
Butobendine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butobendine is a trihydroxybenzoic acid.
Aplicaciones Científicas De Investigación
Pharmacological and Biological Effects
Butobendine has been studied for its diverse pharmacological and biological properties. It exhibits a wide range of effects including antioxidant, anti-inflammatory, anticancer, antidiabetic, hypotensive, and neuroprotective actions. These effects are due to its action on multiple molecular targets, including nuclear factor-κB and its downstream molecules. The multipathway action of butobendine reduces the chances of non-responsiveness and resistance development, supporting its use in treating various chronic diseases (Padmavathi et al., 2017).
Spectrophotometric and Spectrofluorometric Assays
Butobendine's electronic spectra are stable across a range of pH levels, but they change due to hydrolysis in certain pH ranges. Spectrophotometric and spectrofluorometric methods have been developed for assaying butobendine in tablet forms. These methods have been found to yield precise and reproducible results, indicating their utility in pharmaceutical analysis (Zommer-Urbańska & Urbańska, 1984).
Effects on Cardiac Arrhythmias
Studies have compared the effects of butobendine with other drugs like bretylium, lignocaine, and propranolol on experimental cardiac arrhythmias. These studies provide insights into the potential therapeutic action of butobendine in heart rhythm disturbances, contributing to our understanding of its role in cardiovascular pharmacology (Allen, Shanks, & Zaidi, 1969).
Impact on Dopamine Beta-Hydroxylase
Butobendine has been found to inhibit dopamine beta-hydroxylase (DBH) activity, a key enzyme in adrenaline formation, in a stereospecific manner. This noncompetitive inhibitory effect is stronger than the feedback inhibition by adrenaline, noradrenaline, or quinidine, a standard antiarrhythmic compound. This suggests butobendine's unique regulatory properties and its significance in understanding therapeutic action in certain types of heart rhythm disturbances (Grabowska & Gumińska, 1996).
Propiedades
Número CAS |
55769-65-8 |
|---|---|
Nombre del producto |
Butobendine |
Fórmula molecular |
C32H48N2O10 |
Peso molecular |
620.7 g/mol |
Nombre IUPAC |
[(2S)-2-[methyl-[2-[methyl-[(2S)-1-(3,4,5-trimethoxybenzoyl)oxybutan-2-yl]amino]ethyl]amino]butyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C32H48N2O10/c1-11-23(19-43-31(35)21-15-25(37-5)29(41-9)26(16-21)38-6)33(3)13-14-34(4)24(12-2)20-44-32(36)22-17-27(39-7)30(42-10)28(18-22)40-8/h15-18,23-24H,11-14,19-20H2,1-10H3/t23-,24-/m0/s1 |
Clave InChI |
ZKSIPEYIAHUPNM-ZEQRLZLVSA-N |
SMILES isomérico |
CC[C@@H](COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)N(C)CCN(C)[C@@H](CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)N(C)CCN(C)C(CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES canónico |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)N(C)CCN(C)C(CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Otros números CAS |
55769-65-8 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




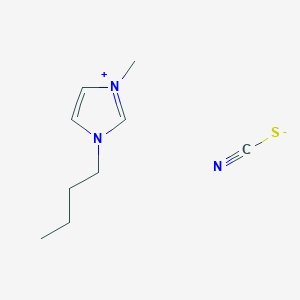
![5-(2,2-Difluoro-benzo[1,3]dioxol-5-ylmethylene)-thiazolidine-2,4-dione](/img/structure/B1250317.png)

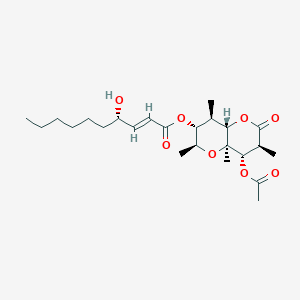

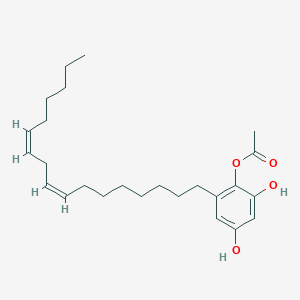

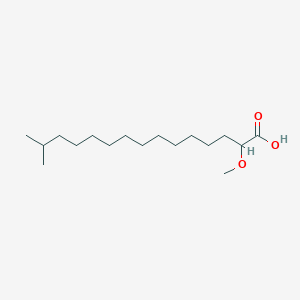



![(3aR,4R,9bS)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1250336.png)
